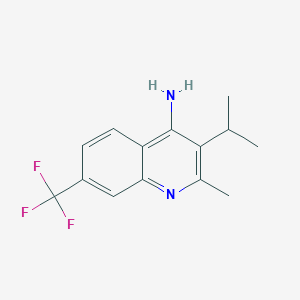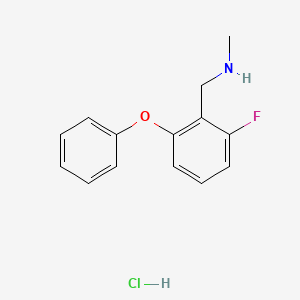
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method. This involves the reaction of an aromatic aldehyde with an amine to form an imine, which is then cyclized to form the isoquinoline core.
Introduction of the 2-Methylbutyl Group: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the isoquinoline core with an appropriate alkyl halide under basic conditions to form the desired product.
Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow synthesis and the use of automated reactors.
化学反应分析
Types of Reactions
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学研究应用
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceutical drugs.
作用机制
The mechanism of action of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in the progression of cancer or neurodegenerative diseases. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with a tetrahydroisoquinoline core, known for its biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at position 1, used in medicinal chemistry.
Uniqueness
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific interactions with biological targets.
属性
CAS 编号 |
20232-65-9 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3 |
InChI 键 |
YOUNAVYUPVYFAI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)




![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)






![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
